molecular formula C26H28ClFN6O2 B14995956 8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B14995956
M. Wt: 511.0 g/mol
InChI Key: CTUGWTCIGVXHLS-UHFFFAOYSA-N
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Description

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a chlorinated fluorophenyl group, and a purine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring and the attachment of the chlorinated fluorophenyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the reductive amination of aromatic aldehydes with piperazine derivatives using sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated analogs.

Scientific Research Applications

8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the contractile activity of intestinal smooth muscles through reversible M2 cholinomimetic properties . This involves binding to muscarinic acetylcholine receptors, leading to increased force and frequency of muscle contractions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(4-Benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione apart is its purine core, which provides unique chemical properties and potential biological activities. The combination of the piperazine ring and the chlorinated fluorophenyl group further enhances its versatility and applicability in various research fields.

Properties

Molecular Formula

C26H28ClFN6O2

Molecular Weight

511.0 g/mol

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C26H28ClFN6O2/c1-30-24-23(25(35)31(2)26(30)36)34(16-19-20(27)9-6-10-21(19)28)22(29-24)17-33-13-11-32(12-14-33)15-18-7-4-3-5-8-18/h3-10H,11-17H2,1-2H3

InChI Key

CTUGWTCIGVXHLS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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